molecular formula C22H21ClN4O3S B2599514 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1234938-17-0

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2599514
CAS No.: 1234938-17-0
M. Wt: 456.95
InChI Key: RXHONOHNDRBIKR-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing imidazole derivative featuring a thioether linkage, a piperidine moiety, and two distinct aryl substituents: a 3-chlorophenyl group at position 1 and a 3-nitrophenyl group at position 5 of the imidazole ring (Fig. 1). The nitro group confers strong electron-withdrawing properties, while the chlorine substituent enhances lipophilicity.

Synthetic routes for analogous compounds (e.g., 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones) involve sequential reactions of aryl anilines with sodium azide, triethyl orthoformate, and chloroacetyl chloride, followed by piperidine substitution in acetonitrile . Similar methodologies may apply to the target compound, with modifications to accommodate the imidazole-thioether backbone.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c23-17-7-5-8-18(13-17)26-20(16-6-4-9-19(12-16)27(29)30)14-24-22(26)31-15-21(28)25-10-2-1-3-11-25/h4-9,12-14H,1-3,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHONOHNDRBIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a unique structural framework comprising an imidazole ring, a piperidine moiety, and various functional groups that contribute to its biological interactions. The presence of the 3-chlorophenyl and 3-nitrophenyl groups enhances its potential for diverse biological activity.

Structural Feature Description
Imidazole Ring Facilitates coordination with metal ions in enzymes.
Piperidine Moiety Enhances lipophilicity and receptor binding affinity.
Chlorophenyl Group May influence anti-inflammatory and anticancer properties.
Nitrophenyl Group Potentially involved in redox reactions within biological systems.

Research indicates that the compound may act through several mechanisms:

  • Enzyme Inhibition: The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity, which is crucial for various biochemical pathways.
  • Receptor Interaction: The piperidine component may enhance binding to specific receptors, influencing cellular signaling pathways related to inflammation and cancer progression .
  • Redox Activity: The nitrophenyl group may participate in redox reactions, contributing to the compound's overall biological effects .

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. In vitro assays have shown cytotoxic effects against various cancer cell lines, including:

  • Human Glioblastoma (U251)
  • Melanoma (WM793)

The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl rings can enhance cytotoxicity. For example, compounds with electron-donating groups on the phenyl ring displayed improved activity against cancer cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazole-based compounds, including the target compound. The derivatives were tested for their ability to induce apoptosis in cancer cells. Compound 12 showed potent activity with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

Study 2: Mechanism Exploration

A detailed mechanistic study revealed that the compound interacts primarily through hydrophobic contacts with target proteins, which was confirmed through molecular dynamics simulations. These findings support the hypothesis that structural modifications can lead to enhanced binding and activity against cancer targets .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally similar to 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone . For instance, imidazole derivatives have shown potent activity against various cancer cell lines. A study demonstrated that certain imidazole-based compounds exhibited significant cytotoxic effects on leukemia and breast cancer cells, suggesting a promising avenue for further development in anticancer therapy .

Antimicrobial Properties

Another notable application is in the field of antimicrobial agents. Compounds containing imidazole and thioether functionalities have been reported to possess antibacterial and antifungal activities. For example, derivatives similar to the target compound were tested against strains of Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations . This positions the compound as a candidate for developing new antimicrobial therapies.

Enzyme Inhibition Studies

The compound's structure suggests potential interactions with various enzymes, making it a candidate for enzyme inhibition studies. Research has indicated that imidazole derivatives can act as inhibitors of certain enzymes involved in cancer metabolism and microbial resistance mechanisms. For instance, studies on thiazole-bearing compounds have shown that modifications to the imidazole ring can enhance enzyme inhibitory activity .

Drug Design and Development

The unique structural features of This compound make it an attractive scaffold for drug design. The presence of both imidazole and piperidine rings allows for diverse modifications that can lead to improved pharmacological profiles. Structure-activity relationship (SAR) studies are essential in optimizing these compounds for better efficacy and reduced side effects .

Synthesis of Functional Materials

In material science, compounds like This compound can be utilized in the synthesis of functional materials due to their unique electronic properties. Research has explored the use of imidazole derivatives in creating conductive polymers and nanomaterials, which are essential in electronics and energy storage applications .

Case Studies

Study ReferenceApplication AreaFindings
AnticancerSignificant cytotoxicity against leukemia cell lines.
AntimicrobialEffective against Staphylococcus aureus at low concentrations.
Enzyme InhibitionPotential inhibitor of enzymes related to cancer metabolism.
Material ScienceUse in synthesizing conductive polymers for electronics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs based on heterocyclic cores, substituents, and synthetic strategies.

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones (Compounds 22–28)

  • Structural Differences: These derivatives replace the imidazole-thioether core with a tetrazole ring, altering electronic properties and hydrogen-bonding capacity.
  • Synthesis : Prepared via sodium azide-mediated cyclization of aryl anilines, followed by chloroacetylation and piperidine substitution. This contrasts with the target compound’s likely imidazole-focused synthesis .
  • Functional Impact : The absence of a sulfur linker in tetrazole derivatives reduces steric bulk, which may influence binding to hydrophobic enzyme pockets.

Benzimidazole Derivatives (EP 1 926 722 B1)

  • Example Compound : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine.
  • Structural Differences : Features a benzimidazole core fused with a pyridine ring and trifluoromethyl groups. The trifluoromethyl substituents enhance metabolic stability and electronegativity compared to the target’s nitro group .

Oxadiazole-Sulfonyl Derivatives

  • Example Compound: 2-[[5-(5-Chloranylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone.
  • Structural Differences : The oxadiazole-sulfonyl core replaces the imidazole-thioether system, increasing polarity and hydrogen-bond acceptor capacity. The sulfonyl group may improve solubility but reduce membrane permeability compared to thioethers .
  • Functional Impact : Oxadiazoles are often employed as bioisosteres for esters or amides, suggesting divergent pharmacological applications relative to imidazoles.

Pyrazol-Amine Derivatives

  • Example Compound : 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine.
  • Structural Differences : A pyrazole-amine scaffold with a dichlorophenyl group and thiophene substituent. The amine group introduces basicity, contrasting with the target’s neutral thioether and nitro groups .

Comparative Data Table

Feature Target Compound Tetrazole Derivatives Benzimidazole Example Oxadiazole-Sulfonyl
Core Structure Imidazole-thioether Tetrazole Benzimidazole-pyridine Oxadiazole-sulfonyl
Key Substituents 3-Nitrophenyl, 3-chlorophenyl Aryl groups (e.g., 4-fluorophenyl) Trifluoromethyl, pyridine-oxy Chlorothiophene, piperidinyl
Synthetic Route Likely chloroacetylation + piperidine substitution Sodium azide cyclization + piperidine Isothiocyanate coupling + cyclization Sulfonylation + heterocycle formation
Polarity Moderate (nitro increases polarity) High (tetrazole) Moderate (CF3 enhances stability) High (sulfonyl group)
Potential Applications Enzyme inhibition (speculative) Antimicrobial agents (speculative) Kinase inhibitors (patented) Anticancer agents (speculative)

Key Research Findings

  • Thioether vs. Sulfonyl Linkers : Thioethers offer greater flexibility and lower polarity than sulfonyl groups, which could favor blood-brain barrier penetration .
  • Heterocycle Stability : Imidazoles are prone to metabolic oxidation, whereas tetrazoles and oxadiazoles exhibit higher metabolic stability, a critical factor in drug design .

Q & A

Q. What spectroscopic techniques are essential for characterizing the structural features of this compound?

Methodological Answer:

  • Infrared Spectroscopy (IR): Confirm the presence of the thioether (-S-) linkage by identifying characteristic absorption bands near 650–750 cm⁻¹. The nitro (-NO₂) and carbonyl (C=O) groups can be detected at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1680 cm⁻¹ (ketone C=O), respectively .
  • ¹H NMR: Assign chemical shifts for aromatic protons (δ 7.0–8.5 ppm for chlorophenyl and nitrophenyl groups) and the piperidinyl moiety (δ 1.5–3.0 ppm for aliphatic protons). Coupling patterns can resolve substitution positions on the imidazole ring .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]⁺) and fragmentation patterns indicative of the imidazole-thioether core .

Q. How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

  • Catalyst Selection: Employ heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 media to enhance reaction efficiency, as demonstrated in analogous imidazole-thioether syntheses. This minimizes side reactions and simplifies purification .
  • Reaction Monitoring: Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediate formation. Adjust reaction time (1–2 hours at 70–80°C) based on TLC progression .
  • Purification: Isolate the product via vacuum filtration, followed by recrystallization in aqueous acetic acid to remove unreacted starting materials and byproducts .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

Methodological Answer:

  • Solubility: The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and piperidinyl groups. Test solubility gradients using a solvent matrix (water, ethanol, acetonitrile) for crystallization trials .
  • Stability: Conduct accelerated stability studies under varying pH (3–9) and temperature (4°C, 25°C, 40°C). Monitor degradation via HPLC to identify optimal storage conditions (e.g., inert atmosphere, desiccated) .

Advanced Research Questions

Q. How do substituent positions (3-chlorophenyl vs. 3-nitrophenyl) influence electronic effects and bioactivity?

Methodological Answer:

  • Computational Analysis: Perform density functional theory (DFT) calculations to map electron density distributions. Compare HOMO-LUMO gaps of substituents to predict reactivity (e.g., nitro groups increase electrophilicity) .
  • QSAR Studies: Corrogate substituent Hammett constants (σ) with experimental bioactivity data (e.g., enzyme inhibition assays). Use regression models to identify critical electronic contributions .

Q. How can contradictory data on reaction mechanisms (e.g., competing pathways in imidazole formation) be resolved?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Substitute ¹H with ²H at reactive sites (e.g., imidazole C-H bonds) to identify rate-determining steps. Compare KIE values for nucleophilic vs. electrophilic pathways .
  • Trapping Intermediates: Use in situ FTIR or cryogenic NMR to detect transient species (e.g., thiolate intermediates). Quench reactions at timed intervals and analyze via LC-MS .

Q. What computational strategies are recommended for predicting molecular interactions (e.g., protein binding)?

Methodological Answer:

  • Molecular Docking: Utilize software like MOE or AutoDock to model interactions with target proteins (e.g., cytochrome P450). Prioritize docking poses with the lowest binding energy and validate via molecular dynamics (MD) simulations .
  • Pharmacophore Mapping: Identify critical interaction sites (e.g., hydrogen bond acceptors from nitro groups) using LigandScout. Overlay with known inhibitors to guide structural modifications .

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